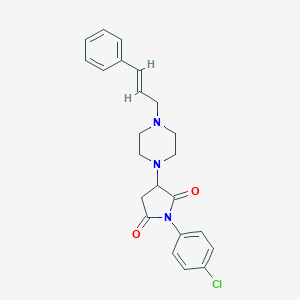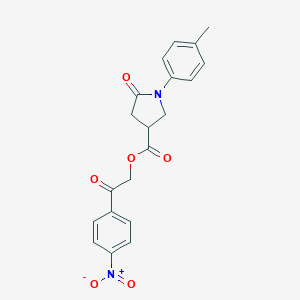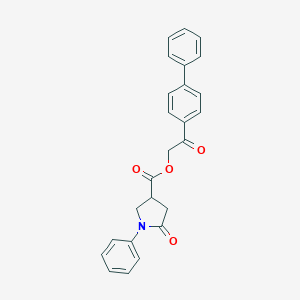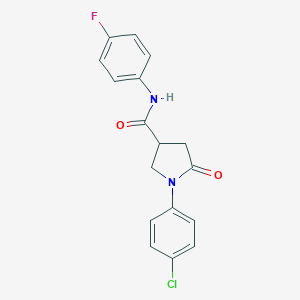![molecular formula C24H19NO5S B392185 [4-[(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methylbenzenesulfonate](/img/structure/B392185.png)
[4-[(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methylbenzenesulfonate is a complex organic compound that features both sulfonic acid and oxazole functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methylbenzenesulfonate typically involves multi-step organic reactions. One possible route could involve the initial formation of the oxazole ring, followed by the introduction of the sulfonic acid ester group. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such complex compounds often involve scalable processes that ensure consistency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to produce the compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
[4-[(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions may be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new substituents at specific positions on the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-[(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methylbenzenesulfonate could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might be explored for its potential as a pharmaceutical agent. Its structural features could interact with biological targets, leading to potential therapeutic effects. Research could focus on its activity against specific diseases or its role as a drug precursor.
Industry
In industry, the compound could be used in the development of new materials with specific properties. For example, it might be incorporated into polymers or other materials to enhance their performance in certain applications.
Wirkmechanismus
The mechanism by which [4-[(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methylbenzenesulfonate exerts its effects would depend on its specific application. In a pharmaceutical context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other sulfonic acid esters or oxazole derivatives. Examples could be:
- Toluene-4-sulfonic acid esters with different substituents on the aromatic ring.
- Oxazole derivatives with varying functional groups attached to the oxazole ring.
Uniqueness
What sets [4-[(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methylbenzenesulfonate apart is its unique combination of functional groups, which may confer distinct reactivity and properties. This uniqueness could make it particularly valuable in specific applications where other compounds fall short.
Eigenschaften
Molekularformel |
C24H19NO5S |
|---|---|
Molekulargewicht |
433.5g/mol |
IUPAC-Name |
[4-[(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C24H19NO5S/c1-16-3-9-19(10-4-16)23-25-22(24(26)29-23)15-18-7-11-20(12-8-18)30-31(27,28)21-13-5-17(2)6-14-21/h3-15H,1-2H3/b22-15- |
InChI-Schlüssel |
ZFVOTUARAQTNBB-JCMHNJIXSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C)C(=O)O2 |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C)/C(=O)O2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B392103.png)
![2-(2-ethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B392105.png)

![2-({5-[1,3-Bis(4-methylphenyl)-2-imidazolidinyl]-2-furyl}sulfanyl)-6-nitro-1,3-benzothiazole](/img/structure/B392111.png)
![4-tert-butyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B392112.png)
![(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B392113.png)
![N-{2-[4-(2-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-(4-ETHYLPHENYL)ETHANEDIAMIDE](/img/structure/B392114.png)
![2-(4-ethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B392116.png)
![2-(4-Bromophenyl)-2-oxoethyl {[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}acetate](/img/structure/B392119.png)
![N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-1-naphthamide](/img/structure/B392120.png)



![2-({6-[(2,4-dichlorobenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-{3-nitrophenyl}acetamide](/img/structure/B392125.png)
